molecular formula C14H19NO4 B2492876 Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate CAS No. 741275-29-6

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate

Cat. No.: B2492876
CAS No.: 741275-29-6
M. Wt: 265.309
InChI Key: SRTMAANFKWEYHH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate can be synthesized through the reaction of methyl 4-methylaminobenzoate with di-tert-butyl dicarbonate . The reaction typically occurs under mild conditions, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Acidic Hydrolysis: Using hydrochloric acid or sulfuric acid to hydrolyze the ester and carbamate groups.

    Basic Hydrolysis: Sodium hydroxide or potassium hydroxide can be used for hydrolysis under basic conditions.

Major Products Formed

    Hydrolysis Products: The hydrolysis of this compound yields 4-(methylamino)benzoic acid and tert-butanol.

Scientific Research Applications

Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Material Science: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate involves its ability to undergo nucleophilic substitution and hydrolysis reactions. The tert-butoxycarbonyl group acts as a protecting group for the amine, which can be selectively removed under specific conditions to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(tert-butoxycarbonylamino)benzoate: Similar in structure but lacks the methyl group on the amine.

    Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate: Similar but with different substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the tert-butoxycarbonyl and methyl groups, which provide specific reactivity and stability characteristics that are valuable in organic synthesis and research .

Properties

IUPAC Name

methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15(4)11-8-6-10(7-9-11)12(16)18-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTMAANFKWEYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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